molecular formula C38H50O6 B13905279 7-Epi-Isogarcinol

7-Epi-Isogarcinol

Cat. No.: B13905279
M. Wt: 602.8 g/mol
InChI Key: KXTNVBQRLRYVCO-PFACJMQPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Epi-Isogarcinol is a polycyclic polyprenylated acylphloroglucinol (PPAP) derived from various Garcinia species. This compound exhibits moderate antiproliferative activity by blocking the STAT3 signaling pathway, thereby inducing apoptosis and inhibiting cell migration

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 7-Epi-Isogarcinol undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups present in the compound.

    Reduction: This reaction can alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of this compound.

Scientific Research Applications

7-Epi-Isogarcinol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Epi-Isogarcinol involves the inhibition of the STAT3 signaling pathway. By blocking this pathway, the compound induces apoptosis and inhibits cell migration . The molecular targets include STAT3 and other related proteins involved in cell signaling and proliferation.

Properties

Molecular Formula

C38H50O6

Molecular Weight

602.8 g/mol

IUPAC Name

(1S,3S,9R,11S)-7-(3,4-dihydroxybenzoyl)-4,4,10,10-tetramethyl-3,9,11-tris(3-methylbut-2-enyl)-5-oxatricyclo[7.3.1.01,6]tridec-6-ene-8,13-dione

InChI

InChI=1S/C38H50O6/c1-22(2)11-14-26-20-37-21-27(15-12-23(3)4)36(9,10)44-33(37)30(31(41)25-13-16-28(39)29(40)19-25)32(42)38(34(37)43,35(26,7)8)18-17-24(5)6/h11-13,16-17,19,26-27,39-40H,14-15,18,20-21H2,1-10H3/t26-,27-,37-,38-/m0/s1

InChI Key

KXTNVBQRLRYVCO-PFACJMQPSA-N

Isomeric SMILES

CC(=CC[C@H]1C[C@]23C[C@@H](C(OC2=C(C(=O)[C@@](C3=O)(C1(C)C)CC=C(C)C)C(=O)C4=CC(=C(C=C4)O)O)(C)C)CC=C(C)C)C

Canonical SMILES

CC(=CCC1CC23CC(C(OC2=C(C(=O)C(C3=O)(C1(C)C)CC=C(C)C)C(=O)C4=CC(=C(C=C4)O)O)(C)C)CC=C(C)C)C

Origin of Product

United States

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